2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide features a quinolin-2-one core substituted with a methoxy group at position 7, a phenylaminomethyl group at position 3, and an N-(3-methylphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-18-7-6-10-22(13-18)28-25(30)17-29-24-15-23(32-2)12-11-19(24)14-20(26(29)31)16-27-21-8-4-3-5-9-21/h3-15,27H,16-17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDGULICGGIAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Features
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: The 3-methylphenyl group in the target compound may reduce steric hindrance compared to the 3-trifluoromethylphenyl analog (), which introduces strong electron-withdrawing effects and higher lipophilicity . Chlorophenoxy groups in aryl benzylamines () enhance selectivity for 17β-HSD, a key target in hormone-dependent cancers .
Synthetic Complexity: The target compound’s synthesis likely parallels methods in (quinoxaline thiones) and (morpholinone acetylation), but the absence of sulfur or morpholine rings simplifies its preparation.
The acetamide moiety is critical for hydrogen bonding in active sites .
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